Amlodipine metabolite

Description

Propriétés

IUPAC Name |

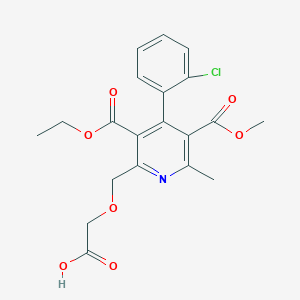

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8H,4,9-10H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLSEDHKQJBUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)C)C(=O)OC)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150625 | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-45-9 | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-(2-CHLOROPHENYL)-3-ETHOXYCARBONYL-5-METHOXYCARBONYL-6-METHYL-2-PYRIDYL)METHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYI36G762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amlodipine Metabolism in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of amlodipine in humans. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely prescribed calcium channel blocker. The guide summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of amlodipine's fate in the body.

Introduction

Amlodipine is a long-acting dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, contributing to its once-daily dosing regimen.[2] Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several inactive metabolites.[2][3] Understanding the metabolic pathways of amlodipine is crucial for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on drug response, and ensuring the safe and effective use of this medication.

Amlodipine Pharmacokinetics: A Summary

Amlodipine is well-absorbed orally, with a bioavailability of 60-65%.[1] It is approximately 93% bound to plasma proteins.[2] The drug is slowly cleared from the body, with a terminal elimination half-life ranging from 30 to 50 hours.[2] Renal elimination is the primary route of excretion for amlodipine metabolites, with about 60% of an administered dose recovered in the urine, while approximately 10% is excreted as the unchanged parent drug.[1][2]

Amlodipine Metabolic Pathways

The primary metabolic pathway of amlodipine in humans is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, known as M9 or dehydroamlodipine (DH-AML).[1][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[4] While CYP3A5 is also involved, its role is considered to be minor compared to CYP3A4.[4][5]

Following the initial dehydrogenation, M9 undergoes further biotransformation through several secondary pathways, including:

-

O-demethylation

-

O-dealkylation

-

Oxidative deamination [4]

One of the major metabolites resulting from these subsequent reactions is O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[6]

Figure 1. Primary metabolic pathway of amlodipine in humans.

Quantitative Analysis of Amlodipine and its Metabolites

A human mass balance study using [14C]-amlodipine provided key quantitative data on its excretion. Approximately 60% of the administered radioactivity was recovered in the urine over 12 days, with 10% of this being the unchanged parent drug.[1] A major metabolite, 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid (a further metabolite of M9), accounted for 33% of the urinary radioactivity.[1]

A validated LC-MS/MS method has been developed for the simultaneous determination of amlodipine, dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) in human plasma.[6] The observed plasma concentration ranges in hypertensive patients were:

| Compound | Plasma Concentration Range (ng/mL) |

| Amlodipine (AML) | 6.5 - 20.9 |

| Dehydroamlodipine (DH-AML) | 1.4 - 10.9 |

| O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) | 5.6 - 38.3 |

| Table 1: Plasma concentrations of amlodipine and its major metabolites in hypertensive patients.[6] |

Genetic Polymorphisms and Amlodipine Metabolism

Genetic variations in CYP3A4 and CYP3A5 can influence the metabolism of amlodipine and, consequently, the therapeutic response. Studies have shown that certain CYP3A4 genotypes are associated with blood pressure response to amlodipine.[7] The impact of CYP3A5 polymorphisms on amlodipine metabolism has been a subject of debate, with some studies suggesting an influence on amlodipine disposition and treatment efficacy, while others have found a less significant role compared to CYP3A4.[8][9]

Experimental Protocols

In Vitro Metabolism of Amlodipine in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for studying the metabolism of amlodipine using HLM.

Figure 2. Workflow for in vitro amlodipine metabolism assay.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Amlodipine

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLMs, amlodipine (at various concentrations), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at the designated time points by adding a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of amlodipine and the formation of its metabolites using a validated LC-MS/MS method.

CYP3A4 Reaction Phenotyping of Amlodipine Metabolism

This protocol is designed to confirm the role of CYP3A4 in amlodipine metabolism using selective chemical inhibitors or recombinant enzymes.

References

- 1. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]

- 6. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. CYP3A4*1G and CYP3A5*3 genetic polymorphisms alter the antihypertensive efficacy of amlodipine in patients with hypertension following renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Association of CYP3A5 Gene Polymorphisms and Amlodipine-Induced Peripheral Edema in Chinese Han Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Amlodipine: A Technical Guide to the Identification of Novel Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of amlodipine metabolism and offers a detailed framework for the identification and characterization of novel metabolites. Amlodipine, a widely prescribed calcium channel blocker, undergoes extensive biotransformation, primarily in the liver. Understanding its metabolic pathways is crucial for optimizing drug efficacy, minimizing adverse effects, and informing the development of new chemical entities. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of metabolic and experimental workflows to support researchers in this field.

Amlodipine Metabolism: The Current Landscape

Amlodipine is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a pivotal role in its initial biotransformation.[1][2] The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a metabolite often referred to as M9.[1] This initial step is followed by a series of further metabolic reactions. While numerous metabolites have been postulated and identified in preclinical studies, comprehensive quantitative data on novel metabolites in humans remains an area of active investigation. One study in rats identified 21 phase I and phase II metabolites, highlighting the potential complexity of amlodipine's metabolic profile.[3]

Known Major Metabolites in Humans

Recent research has focused on the quantification of major amlodipine metabolites in human plasma and urine. The following tables summarize the available quantitative data for key identified metabolites.

Table 1: Plasma Concentrations of Amlodipine and its Major Metabolites in Hypertensive Patients [4]

| Analyte | Plasma Concentration Range (ng/mL) |

| Amlodipine (AML) | 6.5 - 20.9 |

| Dehydroamlodipine (DH-AML) | 1.4 - 10.9 |

| O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) | 5.6 - 38.3 |

Table 2: Major Amlodipine Metabolite Identified in Human Urine [5]

| Metabolite | Chemical Name | Percentage of Urinary Radioactivity |

| Major Urinary Metabolite | 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid | 33% |

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of novel amlodipine metabolites require sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).

In Vitro Metabolism using Human Liver Microsomes

This protocol is fundamental for identifying metabolites formed by hepatic enzymes.

Objective: To generate and identify amlodipine metabolites using a subcellular fraction of the liver.

Materials:

-

Amlodipine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) (e.g., amlodipine-d4)

Procedure:

-

Incubation: Prepare an incubation mixture containing amlodipine (at a specified concentration), HLM, and phosphate buffer.

-

Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Termination of Reaction: After a defined incubation period, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.

LC-MS/MS Method for Quantification of Amlodipine and its Metabolites in Human Plasma

This protocol provides a robust method for the simultaneous determination of amlodipine and its major metabolites in a clinical setting.[4]

Chromatographic Conditions:

-

HPLC System: A validated HPLC system capable of gradient elution.

-

Column: Octadecyl-silica column (e.g., 3-μm particle size).

-

Mobile Phase: A gradient of 50% methanol containing 0.15% formic acid in water.

-

Flow Rate: As per column specifications and optimization.

-

Run Time: Approximately 9 minutes.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A tandem mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Sample Preparation (Protein Precipitation): [4]

-

To a plasma sample, add acetonitrile to deproteinize.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for injection into the LC-MS/MS system.

Visualization of Pathways and Workflows

Amlodipine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of amlodipine.

Caption: Primary metabolic pathway of amlodipine.

Experimental Workflow for Metabolite Identification

The diagram below outlines a typical workflow for the identification of novel metabolites.

Caption: Experimental workflow for novel metabolite identification.

Future Directions

The identification of novel amlodipine metabolites is an ongoing endeavor. Future research should focus on:

-

Comprehensive Metabolite Profiling: Utilizing untargeted metabolomics approaches to identify a broader range of metabolites in human subjects.

-

Quantitative Analysis: Developing and validating sensitive analytical methods for the absolute quantification of newly identified metabolites.

-

Pharmacological Activity: Assessing the potential pharmacological or toxicological activity of novel metabolites.

-

Pharmacogenomics: Investigating the influence of genetic polymorphisms in metabolic enzymes on the formation of novel metabolites.

This technical guide provides a solid foundation for researchers to build upon in their efforts to further elucidate the metabolic fate of amlodipine. A deeper understanding of its biotransformation will ultimately contribute to the safer and more effective use of this important therapeutic agent.

References

- 1. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure of Amlodipine's Pyridine Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the primary pyridine metabolite of amlodipine. Amlodipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism, leading to the formation of several derivatives. Understanding the structure and characteristics of these metabolites is crucial for a complete pharmacological and toxicological assessment of the drug.

Chemical Structure and Identification

The principal metabolic transformation of amlodipine is the oxidation of its dihydropyridine ring to a pyridine ring, resulting in the formation of a metabolite commonly referred to as M9 or dehydroamlodipine.[1][2] This primary pyridine metabolite can undergo further biotransformation. One of the major subsequent metabolites identified in human urine is 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid.[3]

Dehydroamlodipine (M9)

-

IUPAC Name: 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

-

Molecular Formula: C₂₀H₂₃ClN₂O₅

-

Molecular Weight: 406.86 g/mol

-

CAS Number: 113994-41-5[4]

2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid

-

IUPAC Name: 2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methylpyridin-2-yl]methoxy}acetic acid[5]

These pyridine metabolites are considered pharmacologically inactive, with minimal calcium channel blocking activity compared to the parent amlodipine.[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic analysis is essential for the unambiguous identification of amlodipine's pyridine metabolites. While a complete set of publicly available spectra for the metabolites is limited, the following outlines the expected data based on the known fragmentation patterns of amlodipine and related compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is the primary technique for identifying and quantifying amlodipine and its metabolites in biological matrices.[2] The fragmentation pattern of dehydroamlodipine is expected to be similar to that of amlodipine, with characteristic losses of the side chains. The ion at m/z 238, corresponding to the [C₁₂H₁₃NO₂Cl]⁺ fragment, is a prominent peak in the mass spectrum of amlodipine and is anticipated to be a major fragment for its pyridine metabolite as well.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the aromaticity of the pyridine ring in the metabolite.

-

¹H NMR: The key difference in the ¹H NMR spectrum of dehydroamlodipine compared to amlodipine would be the absence of the N-H proton signal and the methine proton signal at the C4 position of the dihydropyridine ring. The chemical shifts of the protons on the side chains would also be affected by the aromatization of the ring.

-

¹³C NMR: The ¹³C NMR spectrum would show characteristic shifts for the sp²-hybridized carbons of the pyridine ring, differing significantly from the sp³-hybridized C4 carbon of the dihydropyridine ring in amlodipine.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of amlodipine besylate shows a characteristic N-H stretching vibration around 3410 cm⁻¹.[9] In the pyridine metabolite, this peak would be absent. The C=O stretching frequencies of the ester groups are expected around 1675 cm⁻¹.[5]

Quantitative Data

The following table summarizes the reported plasma concentrations of amlodipine and its major pyridine metabolites in hypertensive patients.

| Compound | Plasma Concentration Range (ng/mL) |

| Amlodipine | 6.5 - 20.9 |

| Dehydroamlodipine (DH-AML) | 1.4 - 10.9 |

| 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid (CM-DH-AML) | 5.6 - 38.3 |

Data from a study on hypertensive patients.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is a general guideline for studying the metabolism of amlodipine to its pyridine derivative in vitro.

Objective: To determine the metabolic profile of amlodipine in HLM and identify the cytochrome P450 enzymes involved.

Materials:

-

Amlodipine

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4/5)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing amlodipine, HLM, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective CYP450 inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For amlodipine, ketoconazole is used to confirm the role of CYP3A4.[1]

Quantification of Amlodipine and its Pyridine Metabolite in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of amlodipine and its major metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid in human plasma.

Materials:

-

Human plasma samples

-

Reference standards for amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

-

Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound)

-

Acetonitrile

-

Formic acid

-

Methanol

-

Water (HPLC grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) is common.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

-

Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Metabolic Pathway and Synthesis Workflow

Amlodipine Metabolic Pathway

The primary metabolic pathway of amlodipine involves the enzymatic oxidation of the dihydropyridine ring to a pyridine ring, followed by further modifications to the side chains.

Caption: Metabolic pathway of amlodipine to its pyridine metabolites.

Proposed Synthesis of Dehydroamlodipine

Caption: Proposed workflow for the synthesis of dehydroamlodipine.

References

- 1. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of amlodipine. Identification and synthesis of metabolites found in rat, dog and human urine/confirmation of structures by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 113994-41-5: Dehydro Amlodipine (Amlodipine Impurity D) [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dehydro Amlodipine Fumarate | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of Amlodipine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] Understanding the in vitro characteristics of these metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile, including potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro characterization of amlodipine metabolites, detailing metabolic pathways, enzymatic kinetics, and experimental protocols.

Metabolic Pathways of Amlodipine

The primary metabolic pathway of amlodipine is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, known as M9.[3][4] This reaction is predominantly catalyzed by CYP3A4.[1][3] Subsequent metabolic transformations of M9 include O-demethylation, O-dealkylation, and oxidative deamination, resulting in a variety of pyridine derivatives.[3][4] While CYP3A5 has been investigated, studies have shown that CYP3A4 plays the key role in amlodipine's metabolic clearance.[3] In rat hepatocytes, a total of 21 phase I and phase II metabolites have been identified.[5]

The major metabolic reactions observed in in vitro systems include:

-

Dehydrogenation: Oxidation of the dihydropyridine ring to a pyridine ring.[5]

-

Ester Hydrolysis: Cleavage of the ester bonds.[5]

-

Hydroxylation: Addition of a hydroxyl group.[5]

-

N-acetylation: Addition of an acetyl group.[5]

-

Oxidative Deamination: Removal of an amino group.[5]

The only phase II metabolite detected in rat hepatocyte incubations was a glucuronide conjugate of a dehydrogenated, deaminated metabolite.[5]

Visualization of Amlodipine Metabolism

The metabolic conversion of amlodipine to its primary and subsequent metabolites can be visualized as follows:

Caption: Primary metabolic pathway of amlodipine.

Quantitative Data

Inhibitory Potential of Amlodipine Enantiomers on CYP Enzymes

Amlodipine is a racemic mixture of (R)- and (S)-enantiomers. Studies have shown stereoselective inhibition of CYP enzymes by these enantiomers. The following tables summarize the IC50 and Ki values for the inhibition of major CYP isoforms by (R)- and (S)-amlodipine.

Table 1: IC50 Values of Amlodipine Enantiomers against Human CYP Enzymes [2]

| CYP Isoform | Substrate | (R)-Amlodipine IC50 (µM) | (S)-Amlodipine IC50 (µM) |

| CYP3A | Testosterone | 3.43 ± 1.04 | 2.65 ± 0.05 |

| CYP3A | Midazolam | - | - |

| CYP1A2 | 7-ethoxyresorufin | 47.39 ± 3.63 | >50 |

| CYP2A6 | Coumarin | >50 | >50 |

| CYP2B6 | Efavirenz | 41.49 ± 1.37 | >50 |

| CYP2C91/1 | Diclofenac | 13.16 | 44.92 |

| CYP2C191/1 | S-mephenytoin | 8.88 | 19.15 |

Table 2: Inhibition Constants (Ki) of Amlodipine Enantiomers [2]

| CYP Isoform | Inhibition Mechanism | (R)-Amlodipine Ki (µM) | (S)-Amlodipine Ki (µM) |

| CYP3A (Midazolam) | Reversible | 14.85 | 8.95 |

| CYP2C9 | Competitive | 12.11 | 21.45 |

| CYP2C19 | Competitive | 5.97 | 7.22 |

Table 3: Time-Dependent Inhibition Parameters for CYP3A [2]

| Enantiomer | KI (µM) | kinact (min-1) |

| (R)-Amlodipine | 8.22 | 0.065 |

| (S)-Amlodipine | 14.06 | 0.041 |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of amlodipine metabolites.

Metabolite Profiling in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for identifying the metabolites of amlodipine formed by HLM.

4.1.1 Materials and Reagents

-

Amlodipine

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Purified water (e.g., Milli-Q or equivalent)

4.1.2 Experimental Workflow

Caption: Workflow for amlodipine metabolite profiling.

4.1.3 Detailed Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer (pH 7.4), and amlodipine (e.g., 1-10 µM final concentration).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and identify the metabolites.

CYP Reaction Phenotyping

This protocol is used to identify the specific CYP enzymes responsible for amlodipine metabolism.

4.2.1 Methods

Two primary methods are employed:

-

Recombinant Human CYP Enzymes: Incubate amlodipine separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells). The procedure is similar to the HLM incubation, substituting the recombinant enzyme for HLM.

-

Selective CYP Inhibitors: Incubate amlodipine with HLM in the presence and absence of known selective inhibitors for different CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For amlodipine, potent inhibitors of CYP3A4 such as ketoconazole or CYP3cide would be used.[3]

Enzyme Kinetics (Determination of Km and Vmax)

This protocol describes the determination of Michaelis-Menten kinetic parameters for the primary metabolic pathway.

4.3.1 Procedure

-

Incubation: Perform incubations as described in section 4.1.3, but vary the concentration of amlodipine over a wide range (e.g., 0.1 to 100 µM). Ensure that the incubation time is within the linear range of metabolite formation and that less than 20% of the substrate is consumed.

-

Quantification: Quantify the formation of the primary metabolite (M9) at each substrate concentration using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

-

Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Analytical Method: LC-MS/MS for Amlodipine and Metabolites

Table 4: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium formate/acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient to separate amlodipine from its metabolites |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Amlodipine: e.g., m/z 409.2 → 238.1Metabolites: Determined by infusion and fragmentation of metabolite standards or from in vitro incubations. |

| Internal Standard | Amlodipine-d4 (deuterated amlodipine) |

Conclusion

The in vitro characterization of amlodipine metabolites demonstrates that the drug is primarily cleared through CYP3A4-mediated dehydrogenation to its main pyridine metabolite, M9, which is subsequently converted to other inactive pyridine derivatives. Amlodipine itself exhibits inhibitory effects on several CYP enzymes, with stereoselective differences between its enantiomers. The experimental protocols detailed in this guide provide a framework for the robust in vitro assessment of amlodipine's metabolic fate and its potential for drug-drug interactions. Further research to quantify the pharmacological activity of the metabolites and to determine the full kinetic profile of their formation would provide an even more complete understanding of amlodipine's disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity [mdpi.com]

- 3. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempartner.com [chempartner.com]

- 5. Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Amlodipine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in the formation of numerous metabolites. A comprehensive understanding of the pharmacological activity of these metabolites is crucial for a complete safety and efficacy profile of amlodipine. This technical guide synthesizes the current knowledge on the pharmacological activity of amlodipine metabolites, providing quantitative data where available, detailed experimental methodologies for their assessment, and visual representations of the metabolic pathways. The prevailing evidence indicates that the metabolites of amlodipine are pharmacologically inactive or possess minimal calcium antagonist activity, attributing the therapeutic effects of the drug almost entirely to the parent compound.

Introduction

Amlodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The long plasma half-life of amlodipine allows for once-daily dosing, a clinical advantage linked to its metabolic profile.[3] The drug undergoes extensive biotransformation in the liver, with the primary metabolic pathway being the dehydrogenation of the dihydropyridine ring to form a pyridine derivative.[4][5] This initial metabolite undergoes further oxidative modifications. Given the high exposure to these metabolites, evaluating their pharmacological activity is a critical aspect of preclinical and clinical drug development.

Amlodipine Metabolism

The metabolism of amlodipine is a complex process resulting in a variety of metabolites. The initial and most significant metabolic step is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, a reaction catalyzed almost exclusively by CYP3A4.[4] This primary metabolite, often referred to as M9 in the literature, serves as a substrate for further biotransformation reactions. These subsequent reactions include O-demethylation, O-dealkylation, and oxidative deamination of the side chains.[6]

Metabolic Pathway of Amlodipine

The following diagram illustrates the principal metabolic pathway of amlodipine.

Pharmacological Activity of Amlodipine and its Metabolites

The primary pharmacological target of amlodipine is the L-type calcium channel. The parent drug is a potent antagonist of this channel, leading to its therapeutic effects. In contrast, extensive research has consistently shown that its metabolites are pharmacologically inert.

Quantitative Data on Pharmacological Activity

While direct and comprehensive quantitative data on the pharmacological activity of each amlodipine metabolite is scarce in publicly available literature, the collective evidence points towards their lack of significant calcium channel blocking effects. The following tables summarize the available quantitative data for amlodipine and a structurally related synthetic derivative. The absence of data for the primary metabolites is in itself an indication of their established inactivity.

| Compound | Target | Assay Type | Measured Activity (IC50) | Reference |

| Amlodipine | L-type Calcium Channels | Inhibition of Ca2+-induced contractions in depolarized rat aorta | 1.9 nM | [1] |

| Quaternary Amlodipine (synthetic derivative) | Dihydropyridine Binding Site (rabbit skeletal muscle) | Radioligand Binding Assay | 4.2 ± 0.6 µM | [7] |

Table 1: Quantitative Pharmacological Activity Data

Experimental Protocols

The determination of the pharmacological activity of drug metabolites involves a series of in vitro experiments. Below are detailed methodologies for key experiments relevant to assessing the calcium channel blocking activity of amlodipine metabolites.

In Vitro Metabolism of Amlodipine

This protocol describes a typical experiment to generate and identify amlodipine metabolites using human liver microsomes.

Protocol Details:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and amlodipine (final concentration 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new tube and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formed metabolites.[6]

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol details a competitive radioligand binding assay to determine the binding affinity of amlodipine metabolites to the L-type calcium channel.

Materials:

-

Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue or rabbit skeletal muscle).[7]

-

Radioligand: A tritiated dihydropyridine antagonist with high affinity for the L-type calcium channel (e.g., [3H]-nitrendipine).

-

Test compounds: Amlodipine (as a positive control) and isolated/synthesized amlodipine metabolites.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol Workflow:

Protocol Steps:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (amlodipine metabolites). For determining total binding, the test compound is replaced with buffer. For non-specific binding, a high concentration of an unlabeled ligand is used.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

Conclusion

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Formation of Amlodipine Metabolites in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic transformation of amlodipine within liver microsomes, with a core focus on the formation of its primary metabolites. The following sections detail the metabolic pathways, the key enzymes involved, quantitative data on metabolite formation, and detailed experimental protocols for in vitro studies.

Introduction to Amlodipine Metabolism

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] It is extensively metabolized in the liver, with approximately 90% of an administered dose being converted to inactive metabolites.[2] The primary metabolic pathway responsible for the clearance of amlodipine is the dehydrogenation of its dihydropyridine ring to a pyridine derivative.[3] This initial oxidative step is crucial in the biotransformation of the drug.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The enzymatic conversion of amlodipine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Extensive research has identified CYP3A4 as the principal isoenzyme responsible for the dehydrogenation of amlodipine in human liver microsomes.[3][4] While CYP3A5 is another major CYP3A enzyme, studies have shown that it plays a minimal role in amlodipine metabolism.[3][5] The selective inhibition of CYP3A4 with compounds like CYP3cide has been demonstrated to completely block the formation of the primary amlodipine metabolite, M9, confirming the central role of this enzyme.[6]

Amlodipine Metabolic Pathway

The metabolic cascade of amlodipine begins with the CYP3A4-catalyzed dehydrogenation of the parent molecule to form its major metabolite, a pyridine derivative known as M9 .[3] This initial transformation is the rate-limiting step in amlodipine's metabolic clearance. Following its formation, M9 undergoes further biotransformation through several secondary metabolic reactions, including O-demethylation, O-dealkylation, and oxidative deamination, leading to the formation of a variety of other pyridine derivatives.[2] It is important to note that these metabolites are pharmacologically inactive.[7]

Quantitative Analysis of Amlodipine Metabolites

The quantification of amlodipine and its metabolites is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Table 1: Major Amlodipine Metabolites Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M9 | Pyridine derivative of amlodipine | Dehydrogenation |

| - | O-demethylated M9 | O-demethylation |

| - | O-dealkylated M9 | O-dealkylation |

| - | Oxidative deamination product of M9 | Oxidative deamination |

Note: Specific metabolite IDs beyond M9 are not consistently designated in the literature.

While comprehensive, the available literature does not provide specific Michaelis-Menten constants (Km and Vmax) for the formation of the M9 metabolite in human liver microsomes. However, studies on the inhibitory potential of amlodipine enantiomers on CYP3A4 have been conducted.

Table 2: Inhibitory Constants (Ki) of Amlodipine Enantiomers against CYP3A4 in Human Liver Microsomes

| Enantiomer | Probe Substrate | Ki (μM) |

| S-Amlodipine | Midazolam | 8.95 |

| R-Amlodipine | Midazolam | 14.85 |

Data from a study on the stereoselective inhibition of CYP3A4 by amlodipine enantiomers.[8]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the formation of amlodipine metabolites in human liver microsomes.

Materials and Reagents

-

Amlodipine

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Internal standard (IS) for LC-MS/MS analysis (e.g., amlodipine-d4)

Experimental Workflow Diagram

Incubation Procedure

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the appropriate volumes of potassium phosphate buffer (pH 7.4), human liver microsome suspension (final protein concentration typically 0.2-0.5 mg/mL), and the amlodipine working solution to achieve the desired final substrate concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of amlodipine and its metabolites is typically performed using a reversed-phase C18 column with a gradient elution. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation of amlodipine and M9 |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Amlodipine) | m/z 409.2 → 238.1 |

| MRM Transition (M9) | m/z 407.2 → 236.1 (example) |

| MRM Transition (IS - Amlodipine-d4) | m/z 413.2 → 238.1 |

Note: Specific MRM transitions for M9 may vary depending on the instrument and fragmentation pattern.

Conclusion

The metabolism of amlodipine in liver microsomes is a well-characterized process primarily driven by CYP3A4-mediated dehydrogenation to its main metabolite, M9. Understanding this metabolic pathway is fundamental for predicting drug-drug interactions and for the overall development and safe use of amlodipine. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to further investigate the nuances of amlodipine metabolism.

References

- 1. Pharmacogenomics of amlodipine and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chempartner.com [chempartner.com]

- 6. droracle.ai [droracle.ai]

- 7. The metabolism and pharmacokinetics of amlodipine in humans and animals. | Semantic Scholar [semanticscholar.org]

- 8. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Amlodipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role cytochrome P450 3A4 (CYP3A4) plays in the metabolism of amlodipine, a widely prescribed calcium channel blocker. This document details the metabolic pathways, quantitative kinetic data, and relevant experimental protocols to support further research and development in this area.

Introduction

Amlodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption, high bioavailability, and a long elimination half-life, which is primarily determined by its extensive hepatic metabolism.[1] The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, is the principal catalyst in the biotransformation of amlodipine.[2][3][4] Understanding the nuances of this metabolic process is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies.

Metabolic Pathway of Amlodipine

The primary metabolic pathway of amlodipine is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, referred to as M9.[2][4] This reaction is almost exclusively mediated by CYP3A4.[2][4] Subsequent metabolic steps involve O-demethylation, O-dealkylation, and oxidative deamination of the M9 metabolite to form various other pyridine derivatives that are then excreted.[2] While both CYP3A4 and CYP3A5 are involved in the metabolism of many drugs, studies have shown that CYP3A4 is the key enzyme responsible for amlodipine clearance.[2][4]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the CYP3A4-mediated metabolism of amlodipine.

Table 1: Enzyme Kinetic Parameters for Amlodipine Metabolism

| Parameter | Value | Enzyme Source | Reference |

| Km | Data not available in the reviewed literature | - | - |

| Vmax | Data not available in the reviewed literature | - | - |

Note: While the importance of CYP3A4 in amlodipine metabolism is well-established, specific Michaelis-Menten constants (Km and Vmax) were not explicitly found in the reviewed literature. Further targeted research may be required to determine these values.

Table 2: Inhibition of CYP3A4 by Amlodipine Enantiomers

Amlodipine is a racemic mixture of R- and S-enantiomers. Studies have shown that these enantiomers exhibit stereoselective, time-dependent inhibition of CYP3A4.[2][5][6][7]

| Enantiomer | Inhibition Type | Parameter | Value (µM) | Reference |

| S-Amlodipine | Reversible | Ki | 8.95 | [2][5][6][7] |

| Time-Dependent | KI | 14.06 | [2][5][6][7] | |

| kinact (min-1) | 0.041 | [2][5][6][7] | ||

| R-Amlodipine | Reversible | Ki | 14.85 | [2][5][6][7] |

| Time-Dependent | KI | 8.22 | [2][5][6][7] | |

| kinact (min-1) | 0.065 | [2][5][6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of amlodipine metabolism by CYP3A4.

In Vitro Metabolism of Amlodipine using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic profile of amlodipine and identify the enzymes responsible for its metabolism.

Materials:

-

Human Liver Microsomes (HLM)

-

Amlodipine

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare the NADPH-generating system according to the manufacturer's instructions.

-

Prepare the phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine HLM (final concentration typically 0.2-1 mg/mL), phosphate buffer, and amlodipine (at various concentrations to determine kinetics, or a single concentration for metabolic profiling).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate for a specific time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantification of Amlodipine and its Metabolite M9 by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of amlodipine and its primary metabolite, M9.

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]

- 6. chempartner.com [chempartner.com]

- 7. benchchem.com [benchchem.com]

The Influence of CYP3A5 on Amlodipine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the cytochrome P450 3A5 (CYP3A5) enzyme in the metabolism of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Understanding the intricate relationship between CYP3A5 genetic polymorphisms and amlodipine's pharmacokinetics and pharmacodynamics is crucial for advancing personalized medicine and optimizing therapeutic outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.

Introduction to Amlodipine Metabolism

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[1][2] The main metabolic pathway involves the dehydrogenation of amlodipine's dihydropyridine ring to form an inactive pyridine derivative, known as M9.[3][4] While both CYP3A4 and CYP3A5 are implicated in this process, the precise contribution of each enzyme remains a subject of ongoing research and discussion.[1][5] Some studies suggest that CYP3A4 is the principal enzyme responsible for amlodipine clearance, while others highlight the significant impact of CYP3A5, particularly in individuals expressing the functional form of the enzyme.[4][6][7]

Genetic variations within the CYP3A5 gene can lead to significant interindividual differences in enzyme activity, thereby affecting drug metabolism, efficacy, and the risk of adverse drug reactions.[5][7] The most well-studied polymorphism is the CYP3A53 allele, which results in a splicing defect and a non-functional protein.[7][8] Individuals homozygous for this allele (CYP3A53/3) are considered "non-expressers," while those carrying at least one CYP3A51 allele are "expressers" of the functional enzyme.

Quantitative Impact of CYP3A5 Genotype on Amlodipine Pharmacokinetics

The genetic status of CYP3A5 has a demonstrable effect on the pharmacokinetic parameters of amlodipine. Multiple studies have quantified these differences, and the data is summarized below for clear comparison.

Clinical Pharmacokinetic Parameters

Clinical studies have consistently shown that individuals expressing functional CYP3A5 (CYP3A51 carriers) exhibit altered amlodipine plasma concentrations compared to non-expressers (CYP3A53/*3 carriers).

| Pharmacokinetic Parameter | CYP3A51 Carriers (Expressers) | CYP3A53/*3 Carriers (Non-expressers) | P-value | Study Population |

| Oral Clearance (CL/F) (L/h) | 27.0 ± 8.2 | 32.4 ± 10.2 | 0.063 | Healthy Korean Males[8][9] |

| Area Under the Plasma Concentration-Time Curve (AUC) (ng·h/mL) | 200.9 ± 61.9 | 167.6 ± 45.0 | 0.029 | Healthy Korean Males[8][9] |

| Peak Plasma Concentration (Cmax) (ng/mL) | 3.8 ± 1.1 | 3.1 ± 0.8 | 0.037 | Healthy Korean Males[8][9] |

Table 1: Influence of CYP3A5 Genotype on Amlodipine Pharmacokinetic Parameters in Healthy Volunteers.

In Vitro Metabolic Activity

Experiments using recombinant CYP3A5 enzymes have provided direct evidence of the enzyme's capacity to metabolize amlodipine and have quantified the impact of different genetic variants on its metabolic activity.

| CYP3A5 Allele | Vmax (pmol/min/pmol P450) | Km (µmol/l) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol P450) |

| CYP3A51/1 | 0.61 ± 0.02 | 0.32 ± 0.12 | 1.91 ± 0.05 |

| CYP3A54 | 0.42 ± 0.02 | 0.31 ± 0.05 | 1.35 ± 0.15 |

| CYP3A56 | 0.66 ± 0.04 | 0.32 ± 0.08 | 2.06 ± 0.05 |

Table 2: In Vitro Kinetic Parameters of Amlodipine Metabolism by Recombinant CYP3A5 Polymorphisms.[10][11]

Clinical Implications of CYP3A5-Mediated Amlodipine Metabolism

The variations in amlodipine metabolism due to CYP3A5 genotype have significant clinical implications, affecting both the therapeutic response and the incidence of adverse effects.

Antihypertensive Efficacy

Studies have shown a link between CYP3A5 genotype and blood pressure response to amlodipine. For instance, in Chinese hypertensive patients who had undergone renal transplantation, individuals with the CYP3A53/3 genotype (non-expressers) exhibited a significantly greater reduction in diastolic blood pressure compared to those with other genotypes.[5][7] Similarly, hypertensive patients with the CYP3A51/3 genotype showed a greater decrease in blood pressure compared to CYP3A51/1 individuals.[5][7]

Adverse Drug Reactions

A notable adverse effect of amlodipine is peripheral edema.[5][12] Research suggests that CYP3A5 polymorphisms play a role in the development of this side effect. A study in Chinese Han hypertensive patients found that carriers of the CYP3A53/3 genotype had an increased risk of amlodipine-induced peripheral edema.[5][12]

Experimental Protocols

This section details the methodologies employed in key studies investigating the role of CYP3A5 in amlodipine metabolism.

Genotyping of CYP3A5 Polymorphisms

Objective: To identify the genetic variants of the CYP3A5 gene in study participants.

Methods:

-

Targeted Region Sequencing: This method was used to genotype single nucleotide polymorphisms (SNPs) in all known haplotypes of CYP3A5.[12]

-

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique is commonly used to detect the CYP3A5*3 (A6986G) polymorphism.[13]

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.

-

PCR Amplification: A specific segment of the CYP3A5 gene containing the polymorphic site is amplified using specific primers.

-

Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes the sequence altered by the polymorphism (e.g., SspI for CYP3A5*3). The presence or absence of the restriction site determines the genotype.

-

Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel to visualize the different banding patterns corresponding to the different genotypes.

-

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of amlodipine in individuals with different CYP3A5 genotypes.

-

Study Population: Healthy volunteers or patients are recruited and genotyped for CYP3A5.

-

Drug Administration: A single oral dose of amlodipine (e.g., 5 mg) is administered to each participant.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., before dosing and at various intervals up to 144 hours post-dose).

-

Plasma Amlodipine Quantification: Plasma is separated from the blood samples, and the concentration of amlodipine is measured using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, and oral clearance (CL/F), using non-compartmental analysis.

In Vitro Metabolism Assays

Objective: To characterize the metabolism of amlodipine by specific CYP3A5 enzyme variants.

-

Enzyme Source: Recombinant human CYP3A5 enzymes (e.g., expressed in Saccharomyces cerevisiae) corresponding to different genetic variants (CYP3A51/1, CYP3A54, CYP3A56) are used.

-

Incubation: Amlodipine is incubated with the recombinant enzymes in the presence of an NADPH-generating system at 37°C.

-

Metabolite Quantification: The formation of the primary metabolite (M9) is measured over time using LC-MS/MS.

-

Enzyme Kinetics: The reaction rates at various amlodipine concentrations are determined to calculate the Michaelis-Menten kinetic parameters: Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance is then calculated as the ratio of Vmax to Km.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the metabolic pathway of amlodipine, the logical relationship between CYP3A5 genotype and clinical outcomes, and a typical experimental workflow for studying amlodipine pharmacogenomics.

Caption: Metabolic pathway of amlodipine in the liver.

Caption: CYP3A5 genotype and its impact on clinical outcomes.

Caption: A typical experimental workflow for pharmacogenomic studies of amlodipine.

Conclusion

The evidence strongly indicates that CYP3A5 plays a significant role in the metabolism of amlodipine, with genetic polymorphisms in the CYP3A5 gene leading to clinically relevant variations in drug exposure and response. Individuals who are CYP3A5 non-expressers (CYP3A53/3) generally exhibit higher plasma concentrations of amlodipine, which can be associated with an enhanced antihypertensive effect but also an increased risk of adverse drug reactions such as peripheral edema.

For researchers and professionals in drug development, these findings underscore the importance of considering an individual's genetic makeup when developing and prescribing amlodipine and other drugs metabolized by CYP3A5. Further research is warranted to fully elucidate the interplay between CYP3A4 and CYP3A5 in amlodipine metabolism and to develop genotype-guided dosing strategies to maximize therapeutic benefit and minimize harm. The methodologies and data presented in this guide provide a solid foundation for future investigations in this critical area of pharmacogenomics.

References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. Association of CYP3A5 Gene Polymorphisms and Amlodipine-Induced Peripheral Edema in Chinese Han Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Effect of CYP3A5*3 genotype on the pharmacokinetics and pharmacodynamics of amlodipine in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Construction and verification of CYP3A5 gene polymorphisms using a Saccharomyces cerevisiae expression system to predict drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Study of effect of genetic polymorphism on response of antihypertensive drug | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

Biotransformation of Amlodipine in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, undergoes extensive metabolism primarily in the liver.[1] This technical guide provides a comprehensive overview of the biotransformation of amlodipine in hepatocytes, detailing the metabolic pathways, the principal enzymes involved, and the resulting metabolites. It includes a thorough summary of quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of metabolic pathways and experimental workflows to support researchers and professionals in drug development and pharmacokinetic studies.

Introduction

Amlodipine is characterized by its slow absorption and extensive hepatic metabolism, with approximately 90% of the administered dose being converted to inactive metabolites.[2] The primary metabolic route is the dehydrogenation of the dihydropyridine ring to a pyridine derivative.[3] Understanding the intricacies of amlodipine's biotransformation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the influence of genetic variations on its therapeutic efficacy and safety. This guide serves as a core resource for professionals investigating these aspects of amlodipine pharmacology.

Metabolic Pathways of Amlodipine

The biotransformation of amlodipine is a multi-step process predominantly occurring in hepatocytes. The initial and rate-limiting step is the oxidation of the dihydropyridine moiety.

Phase I Metabolism

Phase I metabolism of amlodipine is primarily oxidative and mediated by the cytochrome P450 (CYP) enzyme system.

-

Dehydrogenation: The main metabolic pathway is the dehydrogenation of the dihydropyridine ring of amlodipine to its pyridine analogue, a metabolite often referred to as M9.[3][4] This reaction is catalyzed almost exclusively by the CYP3A4 isoenzyme.[3][5] While the involvement of CYP3A5 has been investigated, studies have shown that CYP3A4 plays the key role in the metabolic clearance of amlodipine in humans.[3][5]

-

Further Oxidative Reactions: Following the formation of the pyridine derivative (M9), further metabolism occurs through several oxidative reactions, including:

These subsequent reactions lead to the formation of various inactive pyridine derivatives that are then excreted.[1]

Phase II Metabolism

While Phase I reactions are predominant, Phase II conjugation has also been observed. In studies with rat hepatocytes, a glucuronide conjugate of a dehydrogenated, deaminated metabolite of amlodipine was detected, indicating that glucuronidation can occur as a secondary metabolic step.[7]

Species-Dependent Variations

Significant variations in the metabolic pathways of amlodipine have been observed across different species. In rats, metabolism primarily involves the cleavage of the 5-methoxy-carbonyl group, whereas in dogs, the main route is the oxidative deamination of the 2-aminoethoxy-methyl side-chain.[6]

Metabolic Pathway Diagram

Caption: Metabolic pathway of amlodipine in hepatocytes.

Quantitative Data on Amlodipine Metabolism

The quantification of amlodipine and its metabolites is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[1]

Table 1: LC-MS/MS Quantification of Amlodipine

| Parameter | Method 1 | Method 2 |

| Linearity Range (ng/mL) | 0.100 - 9.990 | 0.02 - 20.0 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100 | 0.02 |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Internal Standard | Amlodipine maleate d4 | Amlodipine-d4 besylate |

Data sourced from BenchChem (2025).[1]

Table 2: LC-MS/MS Quantification of Amlodipine Metabolites

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Dehydroamlodipine (M9) | 1 - 64 | 1 |

| O-des[2-aminoethyl]-O-carboxymethyl DH-AML | 0.5 - 64 | 0.5 |

Note: The use of a deuterated internal standard for the metabolites themselves was not explicitly stated in the source study but was part of a simultaneous analysis with amlodipine.[1]

Factors Influencing Amlodipine Biotransformation

Genetic Polymorphisms

Genetic variations in the genes encoding metabolizing enzymes can significantly alter the pharmacokinetics and pharmacodynamics of amlodipine.

-

CYP3A4/CYP3A5: Polymorphisms in CYP3A4 and CYP3A5 have been associated with altered antihypertensive efficacy of amlodipine.[8][9] For instance, the CYP3A53* polymorphism has been shown to affect the antihypertensive response in certain patient populations.[8] Carriers of the CYP3A53/3 genotype may exhibit lower plasma concentrations of amlodipine compared to carriers of the CYP3A51* allele.[9]

Drug-Drug Interactions

Co-administration of amlodipine with drugs that inhibit or induce CYP3A4 can lead to clinically significant interactions.

-

CYP3A4 Inhibitors: Strong and moderate inhibitors of CYP3A4, such as ketoconazole, itraconazole, and clarithromycin, can decrease the metabolism of amlodipine, leading to increased plasma concentrations and a higher risk of adverse effects like hypotension and edema.[10][11][12]

-

CYP3A4 Inducers: Conversely, CYP3A4 inducers like rifampin can increase the metabolism of amlodipine, potentially reducing its therapeutic efficacy.[10][12]

Experimental Protocols

The following protocols are foundational for the in vitro study of amlodipine biotransformation in hepatocytes and subcellular fractions.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of amlodipine and the primary enzymes responsible for its metabolism.

Materials:

-

Amlodipine

-

Pooled Human Liver Microsomes (HLM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Recombinant human CYP enzymes (CYP3A4, CYP3A5, etc.)

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4/5, CYP3cide for CYP3A4)

-

Acetonitrile (for reaction termination)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol). Prepare the NADPH-generating system in potassium phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine HLM, the NADPH-generating system, and potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add amlodipine to the pre-incubated mixture to start the reaction. The final volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the metabolites formed.[6]

-